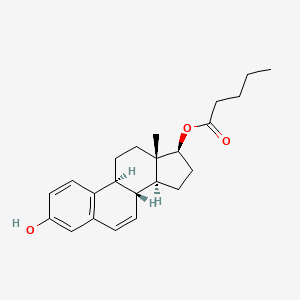
S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester (Mixture of Diatstereomers)
Descripción general
Descripción
S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester (Mixture of Diastereomers) is a chemical compound with diverse applications in scientific research. It has a molecular formula of C10H19NO6S and a molecular weight of 281.33 . It is also known by the alternate name N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine Methyl Ester .
Synthesis Analysis
Mercapturic acids, such as S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester, are formed as conjugates in the liver and are excreted in the urine . They are condensation products formed from the coupling of cysteine with aromatic compounds . Glutathione adducts lose glutamate and glycine portions, and are acetylated to form mercapturic acids .Molecular Structure Analysis
The molecular structure of S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester is represented by the molecular formula C10H19NO6S . The molecular weight of this compound is 281.33 .Chemical Reactions Analysis
Mercapturic acids are formed through a series of chemical reactions involving the coupling of cysteine with aromatic compounds . Glutathione adducts lose glutamate and glycine portions, and are acetylated to form mercapturic acids .Aplicaciones Científicas De Investigación
Metabolic Pathways and Derivatives
Research on S-substituted N-acetyl(-l-)cysteine derivatives, including mercapturic acids and their methyl esters, has provided insights into the fragmentation reactions under collision-induced dissociation conditions. This research aids in understanding the metabolic pathways of various substances in the body and the formation of mercapturic acids (Stanek et al., 1991).
The synthesis and identification of various mercapturic acid derivatives, including methyl esters, has been a focus of scientific research. These studies contribute to the understanding of the metabolism of different compounds, particularly in the context of drug metabolism and toxicology (Buijs et al., 2010).
Analytical Techniques and Quantification
Advances in analytical techniques, such as tandem mass spectrometry, have enabled the study of mercapturic acid derivatives, including their concentration and behavior in biological fluids. This has implications for monitoring exposure to certain chemicals and for understanding metabolic processes (Schettgen et al., 2008).
The development of methodologies for quantifying mercapturic acids in biological samples, such as urine, has been an important area of research. These methods are crucial for understanding the body's response to various substances and for assessing exposure to potentially harmful chemicals (Niederwieser & Matasović, 1978).
Metabolism and Biomedical Implications
The study of mercapturic acids and their methyl esters helps in understanding the metabolism of various compounds in organisms. This research is significant for drug development, toxicology, and understanding the body's detoxification processes (Daniel et al., 1968).
Research into the formation and behavior of mercapturic acid methyl esters in biological systems can provide insights into the mechanisms of action of various chemicals and drugs within the body. This knowledge is crucial for developing safer and more effective pharmaceuticals (Onkenhout et al., 1983).
Mecanismo De Acción
The mechanism of action of S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester involves its formation as a metabolite of certain compounds. For instance, it has been identified as a urinary metabolite of 1,3-butadiene . 1,3-Butadiene requires cytochrome P450-mediated metabolic activation to electrophilic species, which form covalent adducts with DNA . These can be conjugated with glutathione and ultimately excreted in urine as mercapturic acids .
Propiedades
IUPAC Name |
methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-6(13)11-7(10(16)17-2)4-18-5-9(15)8(14)3-12/h7-9,12,14-15H,3-5H2,1-2H3,(H,11,13)/t7-,8?,9?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFUHIGCVXFCNR-UEJVZZJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C(CO)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



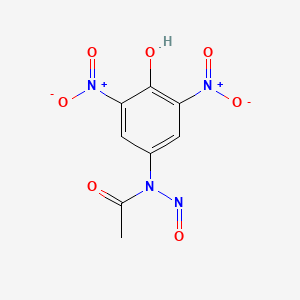

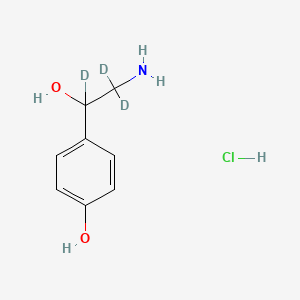
![(17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)
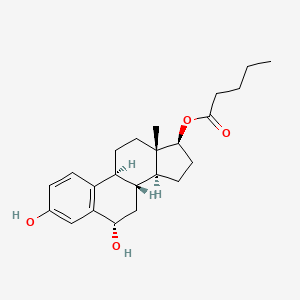
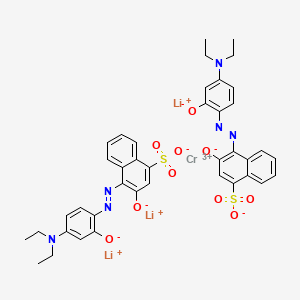
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)



